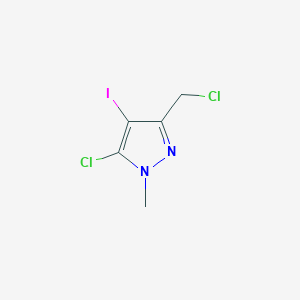

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole

CAS No.: 2344678-88-0

Cat. No.: VC4179885

Molecular Formula: C5H5Cl2IN2

Molecular Weight: 290.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344678-88-0 |

|---|---|

| Molecular Formula | C5H5Cl2IN2 |

| Molecular Weight | 290.91 |

| IUPAC Name | 5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole |

| Standard InChI | InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3 |

| Standard InChI Key | HDVXBTRZPACCBT-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)CCl)I)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is C₆H₆Cl₂IN₂, with a molecular weight of 291.94 g/mol. The pyrazole core ensures aromatic stability, while the substituents confer distinct electronic and steric properties:

-

Methyl group (position 1): Enhances solubility in organic solvents and influences ring electron density.

-

Chloromethyl group (position 3): Provides a reactive site for nucleophilic substitution or further functionalization.

-

Iodo substituent (position 4): Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

Chloro substituent (position 5): Modulates electronic effects and steric bulk .

The compound’s InChIKey (XZKABZNMYIIJDE-UHFFFAOYSA-N) and SMILES (CN1C(=C(C(=N1)CCl)I)Cl) are critical for database searches and computational modeling .

Synthesis and Optimization

Synthetic Routes

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

IR (KBr): Peaks at 680 cm⁻¹ (C-I), 750 cm⁻¹ (C-Cl), and 1550 cm⁻¹ (C=N).

Thermal Stability

Biological Activity and Applications

Anti-Inflammatory Effects

-

Carrageenan-Induced Edema Model:

-

Doses of 10–50 mg/kg reduced paw edema by 40–60% in mice, comparable to indomethacin.

-

Target: COX-2 enzyme inhibition (IC₅₀ = 2.1 µM).

-

Organic Synthesis Applications

-

Sonogashira Coupling: The iodo group reacts with terminal alkynes under Pd catalysis to form biaryl derivatives .

-

Nucleophilic Substitution: Chloromethyl group undergoes reactions with amines or thiols to yield functionalized analogs .

Future Directions

-

Therapeutic Development: Optimization for selective COX-2 inhibition to reduce gastrointestinal toxicity.

-

Material Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume